Precipitate Formation: 1,3-Dimethylxanthine Calcium vs. Magnesium and Barium Analogs
Under identical aqueous reaction conditions, the interaction of calcium salicylate with theophylline does NOT yield a crystalline precipitate, in direct contrast to magnesium salicylate and barium salicylate, which form well-defined crystalline double salts (theophylline magnesium salicylate pentahydrate and theophylline barium salicylate, respectively) [1]. This indicates a fundamental difference in solution-state coordination chemistry and thermodynamic stability, providing a clear, experimentally-verifiable differentiation for procurement and formulation.
| Evidence Dimension | Crystalline precipitate formation from aqueous reaction of theophylline with salicylate salts |
|---|---|
| Target Compound Data | No precipitate formed (1,3-dimethylxanthine calcium salicylate dihydrate is prepared via alternative routes, e.g., double decomposition) |
| Comparator Or Baseline | Theophylline magnesium salicylate: crystalline pentahydrate precipitate formed. Theophylline barium salicylate: crystalline precipitate formed. |
| Quantified Difference | Qualitative binary outcome: precipitate (Mg, Ba) vs. no precipitate (Ca) under the same stoichiometric conditions (1 mol salicylate : 2 mol theophylline in water). |
| Conditions | Aqueous solution, 1 mole of magnesium/barium/calcium salicylate reacted with 2 moles of theophylline at ambient laboratory conditions (J Pharm Sci 1981;70:204-7). |
Why This Matters
This divergent precipitation behavior is a critical quality attribute for synthetic route design and purity verification, directly impacting the choice of salt form for scalable manufacturing and analytical reference standard procurement.
- [1] Barry RH, Rubin H, Johnson JB, Lazarus JH. Theophylline magnesium salicylate, a new xanthine compound. J Pharm Sci. 1981 Feb;70(2):204-7. doi: 10.1002/jps.2600700223. PMID: 7205228. View Source
